molecular formula C13H11O2P B093653 5-hydroxy-10H-acridophosphine 5-oxide CAS No. 18593-24-3

5-hydroxy-10H-acridophosphine 5-oxide

Cat. No.: B093653
CAS No.: 18593-24-3
M. Wt: 230.2 g/mol
InChI Key: MZCKCNQMJNYJMV-UHFFFAOYSA-N
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Description

5-hydroxy-10H-acridophosphine 5-oxide is a chemical compound with the molecular formula C13H11O2P It is known for its unique structure, which includes both acridine and phosphine oxide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-10H-acridophosphine 5-oxide typically involves the reaction of acridine derivatives with phosphine oxides under controlled conditions. One common method includes the use of a phosphine oxide precursor and an acridine derivative in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-10H-acridophosphine 5-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

5-hydroxy-10H-acridophosphine 5-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-10H-acridophosphine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acridine derivatives: Compounds with similar acridine moieties.

    Phosphine oxides: Compounds with similar phosphine oxide structures.

Uniqueness

5-hydroxy-10H-acridophosphine 5-oxide is unique due to its combined acridine and phosphine oxide structure, which imparts distinct chemical and physical properties

Properties

CAS No.

18593-24-3

Molecular Formula

C13H11O2P

Molecular Weight

230.2 g/mol

IUPAC Name

5-hydroxy-10H-acridophosphine 5-oxide

InChI

InChI=1S/C13H11O2P/c14-16(15)12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)16/h1-8H,9H2,(H,14,15)

InChI Key

MZCKCNQMJNYJMV-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O

Canonical SMILES

C1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)O

Key on ui other cas no.

18593-24-3

Synonyms

5,10-Dihydro-5-hydroxyacridophosphine 5-oxide

Origin of Product

United States

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